molecular formula C11H18BrNO2Si B8153432 3-Bromo-4-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine

3-Bromo-4-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine

Cat. No.: B8153432
M. Wt: 304.25 g/mol
InChI Key: JXARMBUPQOAHEG-UHFFFAOYSA-N
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Description

3-Bromo-4-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is an organic compound that features a pyridine ring substituted with a bromo group at the 3-position and a {[2-(trimethylsilyl)ethoxy]methoxy} group at the 4-position. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Bromination: The pyridine derivative is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Substitution: The {[2-(trimethylsilyl)ethoxy]methoxy} group is introduced at the 4-position through a substitution reaction. This involves the use of a suitable reagent like trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

3-Bromo-4-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine depends on the specific context in which it is used. In general, its reactivity is influenced by the presence of the bromo and {[2-(trimethylsilyl)ethoxy]methoxy} groups, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxypyridine: Lacks the {[2-(trimethylsilyl)ethoxy]} group, making it less bulky and potentially less reactive in certain contexts.

    4-{[2-(Trimethylsilyl)ethoxy]methoxy}pyridine:

Uniqueness

3-Bromo-4-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is unique due to the combination of the bromo and {[2-(trimethylsilyl)ethoxy]methoxy} groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-[(3-bromopyridin-4-yl)oxymethoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2Si/c1-16(2,3)7-6-14-9-15-11-4-5-13-8-10(11)12/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXARMBUPQOAHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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